1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Medicinal Chemistry Opioid Receptor Pharmacology Chemical Biology

Selecting this specific 1,3,8-triazaspiro[4.5]decan-4-one core is critical; generic spirocyclic amines fail to replicate the NOP (ORL-1) receptor selectivity. The unsubstituted scaffold is the essential 'blank slate'—its >10,000-fold affinity gain upon N-8 derivatization provides an unparalleled dynamic range for SAR. Procure as a Fluspirilene Impurity C reference standard or as a modular building block for ultrasound-assisted urea library synthesis.

Molecular Formula C13H17N3O
Molecular Weight 231.29 g/mol
CAS No. 1021-25-6
Cat. No. B138584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
CAS1021-25-6
Synonyms1-Phenyl-4-oxo-1,3,8-triazaspiro[4.5]decane;  4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane;  NSC 96918; 
Molecular FormulaC13H17N3O
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESC1CNCCC12C(=O)NCN2C3=CC=CC=C3
InChIInChI=1S/C13H17N3O/c17-12-13(6-8-14-9-7-13)16(10-15-12)11-4-2-1-3-5-11/h1-5,14H,6-10H2,(H,15,17)
InChIKeyHTQWGIHCFPWKAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 1021-25-6): Procurement and Differentiation Guide for the Spirodecanone Scaffold


1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 1021-25-6), also known as spirodecanone, is a heterocyclic building block featuring a 1,3,8-triazaspiro[4.5]decan-4-one core with a phenyl substituent at the N-1 position. It has the molecular formula C13H17N3O and a molecular weight of 231.29 g/mol [1]. Physicochemically, it is a solid at room temperature with a melting point of 188–191 °C, and it is supplied by multiple vendors at purities typically ranging from 90% to 97% . Its primary value lies in serving as a versatile, unsubstituted scaffold for the synthesis of potent and selective ligands targeting the nociceptin/orphanin FQ (NOP) receptor (also known as ORL-1), as evidenced by extensive structure–activity relationship (SAR) studies on its 8-substituted derivatives [2].

Why 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one Cannot Be Interchanged with Alternative Spirocyclic or Opioid Scaffolds


In scientific procurement, substituting this specific spirodecanone scaffold with a generic alternative (e.g., a different spirocyclic amine or an unsubstituted opioid core) is not viable. The 1,3,8-triazaspiro[4.5]decan-4-one framework provides a unique three-dimensional geometry and electronic environment that enables high-affinity, selective binding to the NOP (ORL-1) receptor, a profile not replicated by classical opioid scaffolds or simple spirocyclic analogs [1]. As detailed in the quantitative evidence below, the unsubstituted parent compound itself exhibits negligible affinity for the target, serving as a chemically defined 'blank slate' for derivatization. Critically, the N-8 position is the primary vector for introducing diverse pharmacophores, and even minor modifications to this core (e.g., using a 1,3,8-triazaspiro[4.6]undecan-4-one or a piperidine-based analog) result in a complete loss of the SAR and high selectivity observed for the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one series [2]. Therefore, generic substitution fails because it severs the critical link between the specific spirocyclic core geometry and the subsequent structure–activity relationships that define this compound class.

Quantitative Differentiation of 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: Evidence for Scientific Selection


Unsubstituted Scaffold's Near-Zero Affinity Establishes It as a Chemically Defined, Low-Interference Starting Material

The unsubstituted 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one scaffold (with hydrogen at the N-8 position) exhibits negligible affinity for the human ORL-1 (NOP) receptor, in stark contrast to its 8-substituted derivatives. While specific Ki values for the parent scaffold are not always reported due to lack of activity, the SAR clearly demonstrates that substitution at the 8-position is the key driver of high-affinity binding [1]. For instance, the addition of a 5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl group at N-8 (yielding compound 1a) results in a Ki of 0.52 nM at the ORL-1 receptor, representing a gain of function of >10,000-fold compared to the inactive parent scaffold [2]. This differential defines the unsubstituted compound as an ideal, well-characterized starting material for SAR studies, ensuring that any observed biological activity can be confidently attributed to the introduced substituent rather than to the core itself.

Medicinal Chemistry Opioid Receptor Pharmacology Chemical Biology

Defined Physicochemical Identity vs. Complex Derivatives: Enabling Consistent Synthetic Reproducibility

In contrast to many potent, late-stage 8-substituted derivatives that are often amorphous solids or oils with variable stability, the parent 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is a well-defined crystalline solid. Its melting point is consistently reported across multiple vendor sources and literature as 188–191 °C [1]. This sharp, consistent melting range serves as a critical, low-cost, and easily accessible quality indicator that is often absent for more complex, substituted analogs (e.g., Ro 64-6198, which is typically supplied as a solution or an amorphous powder). This physical attribute directly correlates with batch-to-batch consistency and facilitates easier handling, storage, and purity assessment in a synthetic laboratory setting .

Process Chemistry Quality Control Synthetic Methodology

Metabolic Link to Fluspirilene Differentiates Its Utility in Neuroleptic Research from Pure Opioid Scaffolds

A key differentiator for this specific scaffold is its identification as a metabolite of the antipsychotic drug fluspirilene, a long-acting injectable neuroleptic [1]. This metabolic relationship is unique to the 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one core; alternative spirocyclic or piperidine-based opioid scaffolds do not share this connection. This establishes a direct scientific rationale for its use in studies investigating the metabolic fate, pharmacokinetics, and potential off-target effects of fluspirilene. For instance, it is used as a reference standard (Fluspirilene impurity C) in pharmaceutical quality control . This application is entirely distinct from its role as a NOP receptor ligand precursor, providing a second, validated use-case that alternative scaffolds cannot fulfill.

Drug Metabolism Neuropharmacology Analytical Chemistry

High Purity and Standardized Quality vs. Uncharacterized or Low-Purity Scraps from Alternative Sources

When procured from reputable commercial suppliers, 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is available with defined purity levels (typically 97% by HPLC) and is accompanied by batch-specific certificates of analysis including NMR, HPLC, and GC data . This level of quality assurance is not uniformly available from all vendors of spirocyclic compounds. For example, some suppliers may offer 'technical grade' or lower-purity material without detailed analytical characterization, introducing significant variability into downstream synthetic or biological applications. The availability of a 97% pure, fully characterized standard ensures reproducible reaction yields and reliable biological assay results, mitigating the risk of experimental artifacts caused by unknown impurities that could act as potent agonists or antagonists .

Chemical Procurement Analytical Chemistry Synthetic Chemistry

Optimal Research and Industrial Application Scenarios for 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one (CAS 1021-25-6)


Medicinal Chemistry: Synthesis and SAR Exploration of NOP (ORL-1) Receptor Ligands

The unsubstituted scaffold is the premier choice for any medicinal chemistry program aiming to synthesize and evaluate novel NOP receptor agonists or antagonists. The >10,000-fold increase in affinity observed upon N-8 substitution [1] provides a wide dynamic range for SAR studies, allowing researchers to confidently map the contributions of diverse substituents. This makes it an essential procurement item for drug discovery groups focused on pain, anxiety, and addiction therapeutics [2].

Pharmaceutical Analysis: Use as a Reference Standard for Fluspirilene-Related Substances

Given its identification as a metabolite of the antipsychotic fluspirilene, this compound is an ideal reference material (e.g., Fluspirilene impurity C) for pharmaceutical quality control laboratories . Its use in HPLC and LC-MS methods to quantify impurities in fluspirilene drug substance and drug product is a validated application that is directly supported by its unique metabolic relationship to this specific drug.

Synthetic Chemistry: Construction of Spirocyclic Urea and Thiourea Derivatives

Recent synthetic methodologies have utilized this compound as a starting material for the ultrasound-assisted synthesis of novel 1,3,8-triazaspiro[4.5]decan-4-one urea derivatives . This demonstrates its utility as a modular building block for creating diverse spirocyclic compound libraries, an application where its defined solid-state properties (e.g., melting point) facilitate precise stoichiometric handling and reaction optimization [3].

Chemical Biology: Investigation of NOP Receptor Function Using a Defined Pharmacophore

In chemical biology, the unsubstituted parent compound serves as a crucial control or as a 'chemical knockout' when studying NOP receptor function. Its lack of intrinsic activity ensures that any observed cellular or in vivo effects can be confidently assigned to the 8-substituted derivative under investigation, not to the core scaffold itself [1]. This is a key differentiator from using more promiscuous or inherently active core structures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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